molecular formula C20H20ClFN4OS2 B2723939 N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride CAS No. 1216808-15-9

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride

Cat. No.: B2723939
CAS No.: 1216808-15-9
M. Wt: 450.98
InChI Key: SRPBCJOHAAICKV-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C20H20ClFN4OS2 and its molecular weight is 450.98. The purity is usually 95%.
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Biological Activity

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly against various microbial strains and cancer cells. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Two benzothiazole moieties
  • A dimethylamino group
  • A carboxamide functional group

Molecular Formula and Weight

  • Molecular Formula : C20H19FN4OS2
  • Molecular Weight : Approximately 438.9 g/mol

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including the compound , exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of new benzothiazole derivatives that were evaluated for their antimicrobial efficacy against various bacterial strains.

Key Findings:

  • The compound demonstrated activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) ranging from 0.025 to 2.609 mM.
  • The most active derivative outperformed standard antibiotics such as ampicillin and sulfadiazine .

Anticancer Activity

The compound has also shown promise in anticancer studies. Various derivatives were tested for cytotoxic effects against different cancer cell lines.

CompoundCell LineIC50 (µM)Reference
16cA54910.5
L2MCF75.0

The proposed mechanism involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis. By competing with para-aminobenzoic acid (PABA), these compounds can effectively hinder bacterial growth .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A series of benzothiazole derivatives were synthesized and tested.
    • Compound 16c exhibited the highest antibacterial activity with an MIC of 0.025 mM against S. aureus.
    • Inhibition zones measured 40.3 ± 0.6 mm, significantly higher than standard drugs .
  • Cytotoxicity Evaluation :
    • Derivatives were screened against multiple cancer cell lines.
    • Notably, compound L2 showed maximum inhibition against both A549 and MCF7 cell lines, indicating potential for further development as an anticancer agent .

The synthesized compounds were evaluated for their physicochemical properties to predict bioavailability and drug-likeness based on Lipinski's Rule of Five:

  • Most compounds did not violate any rules, suggesting good oral bioavailability.

Toxicological Studies

While preliminary studies suggest low toxicity profiles, comprehensive toxicological evaluations are necessary to determine safety for clinical use.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4OS2.ClH/c1-24(2)11-6-12-25(20-23-17-13(21)7-5-10-16(17)28-20)19(26)18-22-14-8-3-4-9-15(14)27-18;/h3-5,7-10H,6,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPBCJOHAAICKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=NC4=CC=CC=C4S3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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